molecular formula C12H9ClFNO2S B7868858 Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate

Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate

Cat. No.: B7868858
M. Wt: 285.72 g/mol
InChI Key: VBEFBKSQCPEGJI-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require mild heating to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylic acid .

Scientific Research Applications

Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiazole ring can also participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate is unique due to its specific combination of substituents and the ester functional group, which can influence its reactivity and biological activity. The presence of both chloro and fluoro groups can enhance its stability and binding affinity in biological systems .

Properties

IUPAC Name

ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2S/c1-2-17-12(16)11-15-10(6-18-11)7-3-4-9(14)8(13)5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEFBKSQCPEGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.35 g of the compound from Example 1A having a purity of 68% (5.37 mmol) are heated under reflux in 25 ml of ethanol, a solution of 0.72 g (5.37 mmol) of ethyl amino(thioxo)acetate and 10 ml of ethanol is added dropwise and the mixture is heated under reflux for 18 hours. The reaction mixture is concentrated and the residue is purified by flash chromatography (mobile phase: cyclohexane/ethyl acetate 10:1), and 1.94 g of the title compound having a purity of 57% (100% of theory) are obtained.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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